molecular formula C8H9NO4 B12907869 Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate CAS No. 61183-12-8

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B12907869
CAS No.: 61183-12-8
M. Wt: 183.16 g/mol
InChI Key: RQILJXQNLUWVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetyl-5-methyloxazole-4-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetyl-5-methyl-4-oxazolecarboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of Methyl 2-acetyl-5-methyloxazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

Methyl 2-acetyl-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-methyloxazole-4-carboxylate
  • Ethyl 2-methyloxazole-5-carboxylate
  • Macrooxazoles A-D

Comparison: Methyl 2-acetyl-5-methyloxazole-4-carboxylate is unique due to the presence of both acetyl and methyl groups on the oxazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, Methyl 2-methyloxazole-4-carboxylate lacks the acetyl group, which can significantly alter its chemical behavior and applications .

Biological Activity

Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula C8H9N1O4 and features a 1,3-oxazole ring that contributes to its biological properties. The presence of the acetyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in various studies.

Quantitative Evaluation

A study reported that compounds containing the 1,3-oxazole nucleus exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating strong antibacterial effects:

CompoundMIC (µg/mL)Target Organisms
262.5Staphylococcus aureus, Bacillus subtilis
4b125Escherichia coli
5a>500Various strains

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research has shown that compounds with an oxazole structure can also exhibit anticancer properties. In vitro studies using human cancer cell lines demonstrated that this compound derivatives showed varying degrees of cytotoxicity:

Cell LineIC50 (µM)Remarks
A549 (Lung Cancer)>100Limited activity observed
Caco-2 (Colorectal)39.8Significant reduction in viability

The compound's structure appears to influence its anticancer efficacy, with certain modifications enhancing activity against specific cancer types .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may exhibit additional pharmacological activities:

  • Anti-inflammatory : Compounds in the oxazole family have shown potential anti-inflammatory effects in various models.
  • Antioxidant : Some derivatives possess antioxidant properties that could contribute to their protective effects against oxidative stress.

Case Studies

Several case studies have highlighted the biological activity of related oxazole compounds:

  • Study on Antimicrobial Efficacy : A series of synthesized oxazoles were tested against resistant bacterial strains, showing promising results for future drug development.
  • Cytotoxicity Assessment : The anticancer potential was assessed using MTT assays on multiple cell lines, revealing structure-dependent activity patterns.

Properties

CAS No.

61183-12-8

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H9NO4/c1-4(10)7-9-6(5(2)13-7)8(11)12-3/h1-3H3

InChI Key

RQILJXQNLUWVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.